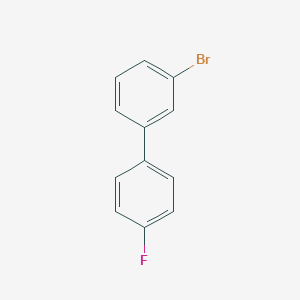

3-Bromo-4'-fluorobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATHBEJSFHQDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373666 | |

| Record name | 3-Bromo-4'-fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-35-9 | |

| Record name | 3-Bromo-4'-fluorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4'-fluorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4'-fluorobiphenyl from 4-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4'-fluorobiphenyl, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide will detail the experimental protocol, present relevant quantitative data, and illustrate the key chemical transformations and workflows.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. This reaction involves the cross-coupling of an organoboron compound, in this case, 4-Fluorophenylboronic acid, with an aryl halide, such as 1,3-dibromobenzene, in the presence of a palladium catalyst and a base. The reaction is lauded for its high functional group tolerance, mild reaction conditions, and generally high yields.

The key to this synthesis is the selective mono-arylation of 1,3-dibromobenzene. By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of the desired monosubstituted product, this compound, over the disubstituted byproduct.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound via the Suzuki-Miyaura coupling. The data is based on optimized reaction conditions for similar fluorinated biphenyl compounds.

| Parameter | Value | Reference |

| Reactants | ||

| 1,3-Dibromobenzene | 1.2 equivalents | Inferred from standard Suzuki coupling protocols |

| 4-Fluorophenylboronic acid | 1.0 equivalent | Inferred from standard Suzuki coupling protocols |

| Catalyst System | ||

| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | [1] |

| Triphenylphosphine (PPh₃) | 4 mol% | [1] |

| Base | ||

| Potassium Carbonate (K₂CO₃) | 2.0 equivalents | [1] |

| Solvent System | ||

| 1,4-Dioxane/Water | 4:1 (v/v) | [1] |

| Reaction Conditions | ||

| Temperature | 80-100 °C | [2] |

| Reaction Time | 12-24 hours | [1] |

| Yield | ||

| Isolated Yield | >85% (expected) | Based on similar reactions[3] |

| Product Characterization | ||

| Purity (post-chromatography) | >97% | [4] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

1,3-Dibromobenzene

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.2 mmol), 4-fluorophenylboronic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: A degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added to the reaction flask via syringe.

-

Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The mixture is then washed with water (2 x 15 mL) and brine (15 mL). The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended, starting with 100% hexane and gradually increasing the polarity to elute the desired product. The fractions containing the pure this compound are combined and the solvent is evaporated to yield the final product as a white to off-white solid.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

The diagram below outlines the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura coupling provides a highly effective and reliable method for the synthesis of this compound from readily available starting materials. The detailed protocol and understanding of the reaction mechanism outlined in this guide are intended to support researchers and drug development professionals in the efficient production of this important chemical intermediate. The versatility of the Suzuki coupling allows for the potential synthesis of a wide array of substituted biphenyls, further highlighting its importance in modern organic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthetic applications of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citation |

| Molecular Formula | C12H8BrF | [1] |

| Molecular Weight | 251.09 g/mol | [1] |

| CAS Number | 10540-35-9 | [1] |

Synthetic Applications and Experimental Workflow

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.[2] The bromine substituent provides a reactive site for such transformations. A common application for this class of compound is the Suzuki-Miyaura cross-coupling reaction, a versatile method for synthesizing more complex biaryl compounds.

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1 equivalent), an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Execution: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted biphenyl product.

Visualized Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis of a more complex biaryl structure starting from this compound, as described in the experimental protocol.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Technical Guide to 3-Bromo-4'-fluorobiphenyl

Abstract: This document provides a comprehensive technical overview of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative. It covers the compound's nomenclature, physicochemical properties, detailed synthetic protocols, chemical reactivity, and potential applications. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering detailed experimental procedures and structured data to support advanced research and application.

Nomenclature and Chemical Structure

The designation "this compound" is a semi-systematic name that clearly identifies the substitution pattern on the biphenyl core. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 1-bromo-3-(4-fluorophenyl)benzene [1]. The biphenyl structure consists of two phenyl rings linked by a single bond. One ring is numbered 1 to 6, while the second (distinguished by a prime) is numbered 1' to 6'. In this compound, a bromine atom is attached to position 3 of the first ring, and a fluorine atom is at position 4' of the second ring.

Caption: Logical workflow for determining the IUPAC name.

Physicochemical Properties

This compound is a halogenated aromatic compound used primarily as a building block in organic synthesis.[2] Its predicted and observed properties are summarized below.

| Property | Value | Source |

| CAS Number | 306935-88-6 | [2][3][4] |

| Molecular Formula | C₁₂H₈BrF | [2][3][4] |

| Molecular Weight | 251.09 g/mol | [2][3][4][5] |

| Predicted Boiling Point | 294.8 ± 20.0 °C | [3][6] |

| Predicted Density | 1.433 ± 0.06 g/cm³ | [3][6] |

| Physical Form | Colourless Liquid (Predicted) | [3][6] |

| InChI Key | COWXPZSVUXHAFS-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The most common and efficient method for synthesizing substituted biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

The synthesis can be achieved by reacting (3-bromophenyl)boronic acid with 1-fluoro-4-iodobenzene or, alternatively, (4-fluorophenyl)boronic acid with 1-bromo-3-iodobenzene. The former is often preferred due to the commercial availability of the starting materials.

Caption: Experimental workflow for the synthesis of this compound.

This protocol is a representative example based on general Suzuki-Miyaura coupling procedures.[2][7]

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (3-bromophenyl)boronic acid (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Solvent Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq). Evacuate the flask and backfill with nitrogen three times. Add a degassed solvent mixture of toluene and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Cool the mixture to room temperature. Add deionized water and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its carbon-bromine bond.

-

Cross-Coupling Reactions: The bromine atom can be readily substituted in further palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex, poly-substituted biphenyls and other aromatic systems.[2]

-

Nucleophilic Substitution: The bromo-substituent can be replaced by various nucleophiles, such as amines or thiols, under specific reaction conditions to introduce new functional groups.[2]

-

Reduction: The bromine atom can be removed via reduction to yield 4-fluorobiphenyl.[2]

-

Potential Applications: As an intermediate, this compound is valuable in the synthesis of pharmaceuticals and materials science precursors. Halogenated biphenyls are scaffolds found in various biologically active molecules, and derivatives may be investigated for applications such as enzyme inhibition or as antimicrobial agents.[2]

Caption: Key chemical reactivity pathways for this compound.

Safety and Handling

For research purposes only. Not for human or veterinary use.[4] Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may be toxic to aquatic life.[5][8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

References

- 1. PubChemLite - this compound (C12H8BrF) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-4-Fluorobiphenyl | 306935-88-6 | Benchchem [benchchem.com]

- 3. 306935-88-6 CAS MSDS (3-BROMO-4-FLUOROBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-4 -fluorobiphenyl 97 398-21-0 [sigmaaldrich.com]

- 6. 3-BROMO-4-FLUOROBIPHENYL CAS#: 306935-88-6 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-4'-fluorobiphenyl: Structural Insights, Isomeric Landscape, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4'-fluorobiphenyl, a halogenated biphenyl derivative of interest in organic synthesis and medicinal chemistry. This document details its structural and physical properties, explores its isomeric variations, and presents a detailed experimental protocol for its synthesis.

Core Structural and Physical Data

This compound is a substituted biphenyl with the molecular formula C₁₂H₈BrF.[1][2] Its structure features a bromine atom at the 3-position of one phenyl ring and a fluorine atom at the 4'-position of the second phenyl ring. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

Quantitative Data Summary

The following table summarizes the key structural and physical properties of this compound and some of its isomers for comparative analysis.

| Property | This compound | 4-Bromo-4'-fluorobiphenyl | 4-Bromo-2-fluorobiphenyl | 4-Bromo-3'-fluorobiphenyl |

| CAS Number | 10540-35-9[3][4][5] | 398-21-0[6] | 41604-19-7[7][8][9] | 40641-65-4[10][11] |

| Molecular Formula | C₁₂H₈BrF[5] | C₁₂H₈BrF[6] | C₁₂H₈BrF[7][8] | C₁₂H₈BrF[10] |

| Molecular Weight | 251.10 g/mol [2][5] | 251.10 g/mol | 251.09 g/mol [8] | 251.09 g/mol [10] |

| IUPAC Name | 1-Bromo-3-(4-fluorophenyl)benzene[5] | 1-Bromo-4-(4-fluorophenyl)benzene[6] | 4-Bromo-2-fluoro-1-phenylbenzene[7] | 1-Bromo-4-(3-fluorophenyl)benzene[11] |

| Melting Point (°C) | Data not available | 92.5-97.5 | Data not available | 40-60 (general range for similar compounds)[10] |

| Boiling Point (°C) | >110 (Flash Point)[5] | Data not available | Data not available | 311.3±17.0 (Predicted)[11] |

| Density (g/cm³) | Data not available | Data not available | Data not available | 1.433±0.06 (Predicted)[11] |

| Solubility | Moderately soluble in organic solvents, poorly soluble in water.[10] | Insoluble in water. | Sparingly soluble in water.[9] | Moderately soluble in organic solvents like THF, dichloromethane, and toluene; poorly soluble in water.[10] |

Isomeric Landscape of Bromo-fluorobiphenyls

The positional isomers of bromo-fluorobiphenyl are numerous, with the location of the bromine and fluorine atoms on the biphenyl scaffold significantly influencing the molecule's physical, chemical, and biological properties. There are 12 possible positional isomers for a mono-bromo, mono-fluoro substituted biphenyl. The varied positioning of these halogens alters the molecule's dipole moment, steric hindrance, and potential for intermolecular interactions, which can have profound effects on its utility in drug design and materials science.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound and its isomers is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method.[10][12][13][14] This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the synthesis of this compound.

Reactants:

-

3-Bromophenylboronic acid

-

1-Bromo-4-fluorobenzene (or 4-fluoroiodobenzene for higher reactivity)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10]

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)[10]

-

Solvent system (e.g., THF/H₂O, Dioxane/H₂O, Toluene/EtOH/H₂O)[10]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-fluorobenzene (1.0 equivalent), and the chosen base (2-3 equivalents).[10]

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the solvent system to the flask, followed by the palladium catalyst (typically 2-5 mol%).[10]

-

Reaction: Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours.[10] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the substitution pattern on the biphenyl core through characteristic chemical shifts and coupling constants.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C-Br, C-F, and aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern of the compound.[1]

Biological and Pharmacological Context

Substituted biphenyls are a class of compounds with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-diabetic properties.[15][16] The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[17]

The specific biological activity of this compound is not extensively detailed in the public domain. However, based on the activities of structurally related compounds, it is plausible that it could exhibit inhibitory effects on enzymes such as cytochrome P450s or possess other pharmacological properties.[1] The introduction of halogen atoms can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule to its target proteins. Further research is required to elucidate the specific signaling pathways and molecular targets of this compound.

Visualizations

Synthesis Workflow

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Generalized Biological Investigation Pathway

Caption: A generalized pathway for investigating the biological activity of a novel compound.

References

- 1. 3-Bromo-4-Fluorobiphenyl | 306935-88-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 3-BROMO-4'-FLUOROBIPHENY | 10540-35-9 [amp.chemicalbook.com]

- 4. 10540-35-9|3-Bromo-4'-Fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 5. CAS 10540-35-9 | 1600-B-34 | MDL MFCD04038228 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. Biphenyl, 4-bromo-4'-fluoro- [webbook.nist.gov]

- 7. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-ブロモ-2-フルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Bromo-3'-fluorobiphenyl (40641-65-4) for sale [vulcanchem.com]

- 11. 4-BROMO-3'-FLUOROBIPHENYL | 40641-65-4 [amp.chemicalbook.com]

- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 13. ocf.berkeley.edu [ocf.berkeley.edu]

- 14. mdpi.com [mdpi.com]

- 15. ijsdr.org [ijsdr.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of 3-Bromo-4'-fluorobiphenyl (CAS No. 10540-35-9). Due to the limited availability of direct experimental data for this specific compound, this guide combines available data with estimations based on structurally similar molecules, alongside detailed experimental protocols for its analysis.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its structure, featuring a biphenyl core with bromine and fluorine substituents, makes it a valuable intermediate in organic synthesis. Biphenyl derivatives are scaffolds for various functional materials, including liquid crystals and biologically active compounds, making a thorough understanding of their properties crucial for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 10540-35-9 | [1] |

| Molecular Formula | C₁₂H₈BrF | [1] |

| Molecular Weight | 251.09 g/mol | [1] |

| Predicted Boiling Point | 298.0 ± 15.0 °C | [1] |

| Predicted Density | 1.433 ± 0.06 g/cm³ | [1] |

| Appearance | Clear liquid or solid | [1] |

Solubility Profile

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Very Low | The hydrophobic biphenyl structure dominates, leading to poor solubility in polar protic solvents. |

| Methanol | High | Low to Moderate | The presence of a hydroxyl group allows for some interaction, but the overall non-polar character limits solubility. |

| Ethanol | High | Low to Moderate | Similar to methanol, with slightly better solubility due to the longer alkyl chain. |

| Acetone | Medium | Moderate to High | The polar aprotic nature of acetone allows for good interaction with the biphenyl ring system. |

| Dichloromethane | Medium | High | A good solvent for many organic compounds, its polarity is suitable for dissolving halogenated aromatics. |

| Tetrahydrofuran (THF) | Medium | High | An effective solvent for a wide range of organic molecules, including biphenyl derivatives.[2] |

| Toluene | Low | Very High | The non-polar aromatic nature of toluene makes it an excellent solvent for the non-polar this compound.[2] |

| Hexane | Low | High | A non-polar alkane solvent that is expected to readily dissolve the compound. |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability studies on this compound are not extensively documented, the stability of related halogenated biphenyls suggests several potential degradation pathways.

-

Hydrolytic Stability: The carbon-bromine bond may be susceptible to hydrolysis under certain pH and temperature conditions, although this is generally a slow process for aryl halides. The carbon-fluorine bond is significantly stronger and less likely to undergo hydrolysis.

-

Photostability: Aromatic halides can undergo photolytic degradation upon exposure to UV light.[3] This can involve the cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products.[4][5]

-

Thermal Stability: Polybrominated biphenyls (PBBs) are known for their thermal stability, which is why they were used as flame retardants.[3] However, at elevated temperatures, thermal decomposition can occur, potentially leading to the formation of hazardous byproducts such as polybrominated dibenzofurans.[6][7]

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

The Suzuki-Miyaura cross-coupling reaction is a common and effective method for the synthesis of substituted biphenyls.[8]

Reaction Scheme:

(3-Bromophenyl)boronic acid + 1-Fluoro-4-iodobenzene → this compound

Typical Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine (3-bromophenyl)boronic acid (1.2 equivalents), 1-fluoro-4-iodobenzene (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).

-

Solvent and Catalyst: Add a degassed solvent mixture, such as toluene/ethanol/water. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, and perform an extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.[9]

Caption: A logical workflow for determining the solubility of a compound.

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the clear supernatant and filter it to remove any remaining solid particles.

-

Dilute the sample appropriately and analyze the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility in units such as mg/mL or mol/L.

An accelerated stability study can be conducted to predict the long-term stability of the compound.

Caption: A generalized workflow for conducting stability studies.

Protocol:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the samples to various stress conditions as per ICH guidelines (e.g., 40°C/75% RH for accelerated testing).[10]

-

For photostability testing, expose the samples to a controlled light source.

-

For hydrolytic stability, test the compound in aqueous solutions at different pH values (e.g., acidic, neutral, and basic).

-

At specified time intervals, withdraw samples and analyze them using a stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

-

Identify the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Signaling Pathways and Logical Relationships

The synthesis of this compound via the Suzuki-Miyaura coupling reaction involves a well-defined catalytic cycle.

Caption: The key steps in the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the three key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development and materials science. While direct quantitative data is limited, the provided estimations and detailed experimental protocols offer a robust framework for working with and characterizing this compound. Further experimental investigation is necessary to establish precise quantitative values for its solubility and to fully elucidate its degradation pathways under various conditions.

References

- 1. 3-BROMO-4'-FLUOROBIPHENY | 10540-35-9 [amp.chemicalbook.com]

- 2. 4-Bromo-3'-fluorobiphenyl (40641-65-4) for sale [vulcanchem.com]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cetjournal.it [cetjournal.it]

- 7. researchgate.net [researchgate.net]

- 8. 3-Bromo-4-Fluorobiphenyl | 306935-88-6 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Oxidative transformation of polybrominated diphenyl ether congeners (PBDEs) and of hydroxylated PBDEs (OH-PBDEs) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of 3-Bromo-4'-fluorobiphenyl in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and the use of versatile scaffolds are paramount in the design of novel therapeutics with enhanced pharmacological profiles. The biphenyl moiety, a privileged structure in medicinal chemistry, serves as a foundational scaffold for a multitude of biologically active compounds. Within this class, 3-Bromo-4'-fluorobiphenyl has emerged as a key building block, offering a unique combination of reactive handles and beneficial physicochemical properties. Its strategic application allows for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.

The presence of a bromine atom at the 3-position provides a reactive site for facile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This enables the introduction of diverse functionalities and the construction of elaborate molecular architectures. Concurrently, the fluorine atom at the 4'-position of the second phenyl ring confers several advantages. Fluorine substitution is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule, such as lipophilicity and pKa.[3][4] These attributes make this compound an attractive starting material for the development of drug candidates with optimized pharmacokinetic and pharmacodynamic properties.

This technical guide will provide an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its role as a precursor for potent enzyme inhibitors, with a focus on p38 MAP kinase and Fibroblast Growth Factor Receptor 1 (FGFR1). Detailed experimental protocols for the synthesis of derivatives, quantitative data on their biological activities, and visualizations of relevant signaling pathways will be presented to offer a comprehensive resource for researchers in the field.

Synthesis of Bioactive Derivatives

The primary synthetic utility of this compound lies in its application as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the bromine-bearing carbon of the biphenyl core and a variety of organoboron reagents, yielding a diverse array of substituted biphenyl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example of how this compound can be utilized to synthesize more complex biphenyl derivatives, which can then be further elaborated into potential drug candidates.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e-g., column chromatography)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Add the palladium catalyst (0.05 eq) to the flask.

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

dot

Applications in Kinase Inhibitor Development

The this compound scaffold is particularly valuable in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[5][6] Overactivation of this pathway is implicated in a range of inflammatory diseases. Biphenyl amide compounds have been identified as potent inhibitors of p38 MAP kinase.[5] The this compound moiety can serve as a foundational element in the synthesis of these inhibitors.

dot

Quantitative Data: p38 MAP Kinase Inhibitors

The following table summarizes the inhibitory activity of representative biphenyl-based p38 MAP kinase inhibitors. While not all of these were explicitly synthesized from this compound, they represent the types of structures that can be accessed using this building block.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Biphenyl Amides | p38α | 1 - 100 | [7] |

| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38α | 10 - 500 | [8] |

| Chromone-based inhibitors | p38α | 17 - 1000+ | [9] |

Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and survival. Aberrant activation of this pathway, often through amplification or mutation of the FGFR1 gene, is a driver in various cancers. The development of selective FGFR1 inhibitors is therefore a key therapeutic strategy. The biphenyl scaffold is a common feature in many FGFR1 inhibitors.

dot

Quantitative Data: FGFR1 Inhibitors

The table below presents the inhibitory activity of a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which contain a brominated phenyl group that can be conceptually derived from a biphenyl scaffold, against various non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.

| Cell Line | Compound C9 IC₅₀ (µM) | Reference |

| NCI-H520 | 1.36 ± 0.27 | [10] |

| NCI-H1581 | 1.25 ± 0.23 | [10] |

| NCI-H226 | 2.31 ± 0.41 | [10] |

| NCI-H460 | 2.14 ± 0.36 | [10] |

| NCI-H1703 | 1.85 ± 0.32 | [10] |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in constructing complex, biologically active molecules, particularly kinase inhibitors, is well-documented. The strategic placement of the bromo and fluoro substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The ability to readily engage in Suzuki-Miyaura coupling reactions allows for the exploration of a vast chemical space, leading to the identification of potent and selective inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. As the demand for targeted therapies continues to grow, the importance of foundational scaffolds like this compound in the drug discovery and development pipeline is set to increase. This guide provides a foundational understanding and practical protocols to leverage the potential of this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

3-Bromo-4'-fluorobiphenyl: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4'-fluorobiphenyl is a halogenated biphenyl derivative that has emerged as a crucial building block in organic synthesis. Its unique structural features, possessing both a reactive bromine atom and a fluorine atom on separate phenyl rings, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and its burgeoning applications in medicinal chemistry, particularly in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 306935-88-6 | [1] |

| Molecular Formula | C₁₂H₈BrF | [1] |

| Molecular Weight | 251.09 g/mol | [1] |

| IUPAC Name | This compound | |

| Alternate Names | 2-bromo-1-fluoro-4-phenylbenzene | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not available | |

| Boiling Point | 294.8±20.0 °C (Predicted) | |

| Density | 1.433±0.06 g/cm³ (Predicted) |

Synthesis of this compound

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and functional group tolerance, making it a preferred method in organic synthesis.[2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of this compound based on established Suzuki-Miyaura coupling methodologies.[2]

Materials:

-

1-Bromo-3-fluorobenzene

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1-bromo-3-fluorobenzene (1.0 equiv), 4-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.

-

A degassed mixture of toluene and water (e.g., 4:1 v/v) is added.

-

The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Yields and Spectroscopic Data:

-

¹H NMR: Expected to show complex aromatic signals corresponding to the two substituted phenyl rings.

-

¹³C NMR: Will display signals for the twelve carbon atoms of the biphenyl core, with characteristic shifts due to the bromine and fluorine substituents.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 251.09 g/mol , with a characteristic isotopic pattern for the bromine atom.

Reactions of this compound in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for a variety of subsequent transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a substrate in further Suzuki-Miyaura coupling reactions.[6] This allows for the synthesis of terphenyls and other complex biaryl structures.

Experimental Workflow: Suzuki Coupling with this compound

Caption: General workflow for Suzuki coupling using this compound.

Other Key Reactions

-

Buchwald-Hartwig Amination: The bromine atom can be replaced with various nitrogen-containing functional groups through palladium-catalyzed amination reactions.

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties at the 3-position.

-

Stille Coupling: Coupling with organotin reagents provides another avenue for carbon-carbon bond formation.

-

Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom can be displaced by strong nucleophiles.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The this compound scaffold is of significant interest to medicinal chemists, particularly in the design of kinase inhibitors for cancer therapy. The biphenyl core can mimic the hinge-binding motif of many ATP-competitive kinase inhibitors, while the bromine atom provides a convenient point for further chemical modification to enhance potency and selectivity.

A notable example is the development of derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[7] FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of certain cancer cells, including non-small cell lung cancer (NSCLC).

FGFR1 Signaling Pathway and Inhibition

FGFR1 activation by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation. This initiates a downstream signaling cascade, primarily through the MAPK and PLCγ pathways, which ultimately promotes cell proliferation, survival, and angiogenesis.[7] Inhibitors designed from the this compound scaffold can block the ATP-binding site of FGFR1, thereby preventing its activation and downstream signaling.

Caption: Inhibition of the FGFR1 signaling pathway by a this compound derivative.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated through its efficient synthesis via Suzuki-Miyaura coupling and its subsequent reactivity in a variety of cross-coupling reactions. For drug development professionals, this scaffold offers a promising starting point for the design of novel therapeutics, particularly in the area of kinase inhibition for oncology. The ability to readily modify the structure at the bromine position allows for the fine-tuning of pharmacological properties, making this compound a key intermediate in the quest for more effective and selective medicines.

References

- 1. Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. iris.unica.it [iris.unica.it]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. ajrconline.org [ajrconline.org]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4'-fluorobiphenyl is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique structural features, comprising a biphenyl scaffold substituted with a bromine atom and a fluorine atom at specific positions, render it a valuable building block for the construction of complex molecular architectures. The reactivity of the bromine atom, in particular, is central to its utility, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, with a focus on key cross-coupling reactions, detailed experimental protocols, and an analysis of the electronic factors governing its reactivity.

Core Reactivity: The Role of the Bromine Atom

The bromine atom at the 3-position of the biphenyl system is the primary site of reactivity in this compound. Its susceptibility to oxidative addition to transition metal catalysts, most notably palladium, is the cornerstone of its application in a multitude of cross-coupling reactions. The electronic nature of the biphenyl rings, influenced by the electron-withdrawing fluorine atom on the second ring, modulates the reactivity of the C-Br bond. This section will delve into the most important palladium-catalyzed reactions involving this substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position.

Reaction Principle: The reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.

Typical Reaction Conditions and Yields for Analogous Compounds:

While specific data for this compound is not extensively available in the literature, studies on structurally similar compounds such as 1-bromo-4-fluorobenzene provide valuable insights into expected reactivity and optimal conditions. For instance, the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various boronic acids has been shown to proceed with high conversion rates.[1] A patent for the synthesis of 2-fluoro-4-bromobiphenyl, an isomer of the title compound, via a Suzuki-Miyaura coupling of 2-fluoro-4-bromoiodobenzene with phenylboronic acid reported a yield of 87%.[2]

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd/C (5%) | Na₂CO₃ (2M aq.) | Fluorobenzene | 50 | 18 | 87 | [2] |

| 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Water/Dioxane | 110 | 3 | >95 (conversion) | [1] |

| Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Water/Dioxane | 110 | 3 | ~90 (conversion) | [1] |

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

To a solution of this compound (1.0 mmol) and the desired boronic acid (1.2 mmol) in a mixture of toluene (5 mL) and ethanol (1 mL) is added a 2M aqueous solution of sodium carbonate (2.0 mL). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Suzuki-Miyaura Coupling Mechanism

References

Spectroscopic and Spectrometric Characterization of 3-Bromo-4'-fluorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the characterization of 3-Bromo-4'-fluorobiphenyl (CAS No: 306935-88-6).[1][2] Due to the limited availability of direct experimental spectra for this compound, this document presents predicted data and data from closely related isomers to offer valuable insights for researchers. The methodologies for obtaining such data are detailed to facilitate experimental replication and further investigation.

Molecular Structure

IUPAC Name: 2-bromo-1-fluoro-4-phenylbenzene[1][2] Molecular Formula: C₁₂H₈BrF[1][2][3] Molecular Weight: 251.10 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the biphenyl core.

¹H NMR (Proton NMR) Data (Predicted)

The following table summarizes the predicted chemical shifts (δ) for the protons of this compound. These predictions are based on the analysis of related structures such as 3-bromobiphenyl and other substituted biphenyls.[4][5] The aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2', H-6' | ~ 7.55 - 7.65 | Doublet of doublets (dd) | JH-F ≈ 8.5, JH-H ≈ 8.5 |

| H-3', H-5' | ~ 7.10 - 7.20 | Triplet (t) | JH-H ≈ 8.5 |

| H-2 | ~ 7.75 - 7.85 | Singlet (s) | - |

| H-4 | ~ 7.45 - 7.55 | Doublet (d) | JH-H ≈ 8.0 |

| H-5 | ~ 7.30 - 7.40 | Triplet (t) | JH-H ≈ 8.0 |

| H-6 | ~ 7.60 - 7.70 | Doublet (d) | JH-H ≈ 8.0 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13) Data (Predicted)

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The presence of bromine and fluorine will significantly influence the chemical shifts of the directly attached carbons and those in close proximity. The predicted chemical shifts are based on data from related compounds like 3-bromobiphenyl.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 140 - 142 |

| C-2 | ~ 130 - 132 |

| C-3 | ~ 122 - 124 (C-Br) |

| C-4 | ~ 131 - 133 |

| C-5 | ~ 128 - 130 |

| C-6 | ~ 126 - 128 |

| C-1' | ~ 136 - 138 (d, JC-F ≈ 3 Hz) |

| C-2', C-6' | ~ 128 - 130 (d, JC-F ≈ 8 Hz) |

| C-3', C-5' | ~ 115 - 117 (d, JC-F ≈ 21 Hz) |

| C-4' | ~ 161 - 163 (d, JC-F ≈ 245 Hz) |

Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine (C-4') will appear as a doublet with a large coupling constant, and other carbons in the fluorinated ring will also show smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C=C, C-F, and C-Br bonds. The data below is predicted based on the typical vibrational frequencies of substituted aromatic compounds.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1250 - 1100 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.[8]

| Ion | Predicted m/z | Notes |

| [M]⁺ | 249.9793 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 251.9773 | Isotopic peak due to ⁸¹Br (approx. 97.9% abundance relative to ⁷⁹Br) |

| [M+H]⁺ | 250.9872 | Protonated molecule |

| [M+Na]⁺ | 272.9691 | Sodium adduct |

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensities.[3]

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] The spectra are recorded on a 400 MHz or higher field NMR spectrometer.[10] For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is common. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained by placing a small amount of the solid directly on the ATR crystal.[12] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.[13][14] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[15]

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).[16] The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to observe the molecular ion.[17][18] High-resolution mass spectra (HRMS) are obtained using a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[19]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. 3-Bromo-4-Fluorobiphenyl | 306935-88-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C12H8BrF) [pubchemlite.lcsb.uni.lu]

- 4. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Bromobiphenyl(2113-57-7) 1H NMR [m.chemicalbook.com]

- 6. 3-Bromobiphenyl(2113-57-7) 13C NMR [m.chemicalbook.com]

- 7. p-Bromofluorobenzene [webbook.nist.gov]

- 8. Experimental reporting [rsc.org]

- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sites.bu.edu [sites.bu.edu]

- 12. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. webassign.net [webassign.net]

- 14. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling for 3-Bromo-4'-fluorobiphenyl Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Fluorinated biphenyls, such as 3-Bromo-4'-fluorobiphenyl, are of particular interest in drug development as the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity.

This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction between a 3-bromophenyl source and a 4-fluorophenyl source. The primary recommended pathway involves the reaction of 1,3-dibromobenzene with 4-fluorophenylboronic acid . This approach leverages the differential reactivity of the C-Br bonds to achieve selective mono-arylation.

Reaction Scheme

Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of 1,3-dibromobenzene and 4-fluorophenylboronic acid.

Experimental Protocols

This section details the recommended procedure for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

1,3-Dibromobenzene (1.0 eq.)

-

4-Fluorophenylboronic acid (1.2-1.5 eq.)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Base: Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 3:1 or 4:1 v/v) or Toluene/Water

-

-

Equipment:

-

Schlenk flask or pressure tube

-

Magnetic stirrer and hotplate

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Detailed Experimental Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask or pressure tube, add 1,3-dibromobenzene, 4-fluorophenylboronic acid, and the base (e.g., K₃PO₄).

-

Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free atmosphere.

-

-

Reagent Addition:

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to the desired temperature (typically between 85-105 °C) using an oil bath.[2]

-

Maintain the reaction at this temperature for the specified time (typically 8-12 hours).

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a TLC plate. Elute with a suitable solvent system (e.g., hexane/ethyl acetate). Visualize the spots under UV light. The disappearance of the starting material (1,3-dibromobenzene) indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel.[2]

-

A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired product from byproducts (such as the bis-coupled product and homocoupled products).

-

Collect the fractions containing the pure this compound (as determined by TLC analysis).

-

Evaporate the solvent from the pure fractions to yield the final product as a solid or oil.

-

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of aryl bromides, which can be adapted for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| Aryl Halide | 1,3-Dibromobenzene | Aryl Bromide | 1-Bromo-3-fluorobenzene | |

| Boronic Acid | 4-Fluorophenylboronic acid | Phenylboronic Acid | 4-Fluorophenylboronic acid | |

| Catalyst | Pd(PPh₃)₄ (1.5 mol%) | Pd(OAc)₂ (1 mol%) | G-COOH-Pd-10 (het.) | [2][3][4] |

| Ligand | - | P(biphenyl)Ph₂ (4 mol%) | - | [3] |

| Base | K₃PO₄ (1.5 eq.) | K₃PO₄ (2.0 eq.) | K₂CO₃ | [2][3][4] |

| Solvent | Dioxane/H₂O (3:1) | Toluene/H₂O (5:1) | Ethanol/H₂O | [2][3][4] |

| Temperature | 105 °C | 100 °C | 110 °C | [2][3][4] |

| Time | 8.5 h | 1 h | 3-48 h | [2][3][4] |

| Typical Yield | 70-85% (estimated) | >95% (conversion) | High Conversion |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: A flowchart of the Suzuki-Miyaura synthesis protocol.

Suzuki-Miyaura Catalytic Cycle

This diagram provides a simplified overview of the key steps in the palladium-catalyzed Suzuki-Miyaura reaction mechanism. The process involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the final product and regenerate the catalyst.[5]

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pcliv.ac.uk [pcliv.ac.uk]

- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Palladium Catalyst Selection for the Synthesis of 3-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the selection of palladium catalysts for the synthesis of 3-Bromo-4'-fluorobiphenyl via Suzuki-Miyaura cross-coupling. It includes a comparative analysis of various catalytic systems, a comprehensive experimental protocol, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

This compound is a key structural motif in many pharmaceutical compounds and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[1] The selection of an appropriate palladium catalyst system, including the palladium precursor, ligand, base, and solvent, is critical for achieving high yields and purity.[2] This note provides a comparative overview of different palladium catalysts and a detailed protocol for the synthesis of this compound.

Palladium Catalyst Selection

The choice of the palladium catalyst and associated reagents significantly impacts the efficiency of the Suzuki-Miyaura coupling. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages. Homogeneous catalysts often exhibit high activity and selectivity, while heterogeneous catalysts offer easier separation and recyclability.[3]

Key Components of the Catalytic System:

-

Palladium Precursor: Common precursors include Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Palladium(II) chloride complexes like PdCl₂(dppf).[4]

-

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are often effective for coupling sterically hindered or electron-rich/poor substrates.[4][5] Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a widely used ligand.

-

Base: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][7] The choice of base can influence the reaction rate and prevent side reactions.

-

Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.[6][7]

Comparative Data of Palladium Catalytic Systems

The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions for the synthesis of fluorinated biphenyl derivatives, which can be extrapolated for the synthesis of this compound.

| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | [4] |

| PdCl₂(dppf) | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | 88-96 | [4] |

| G-COOH-Pd-10 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95 | [3][6] |

| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | - | - | 70-80 | 18-22 | - | [8] |

| PdFe₂O₄ | Bromobenzene | Phenylboronic acid | K₂CO₃ | Methanol/H₂O | 100 | - | - | [9] |

Note: The data presented is for analogous reactions and serves as a guideline for catalyst selection. Optimization for the specific synthesis of this compound may be required.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Bromophenylboronic acid

-

1-Bromo-4-fluorobenzene or 1-Iodo-4-fluorobenzene

-

Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Degassed Solvent (e.g., Toluene/Water or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

General Procedure for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add 3-bromophenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)), and the base (e.g., K₂CO₃ (2.0 equivalents)).

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add 1-bromo-4-fluorobenzene (1.0 equivalent).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Synthesis

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. benchchem.com [benchchem.com]

- 5. Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. jsynthchem.com [jsynthchem.com]

Application Notes and Protocols for Nucleophilic Substitution of 3-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic substitution reactions on 3-Bromo-4'-fluorobiphenyl. The content herein is curated for professionals in chemical research and drug development, focusing on practical methodologies and data presentation for common cross-coupling reactions.

Introduction: Nucleophilic Substitution on Aryl Halides